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Compound of Interest

Compound Name: (S)-(-)-4-Hydroxy-2-pyrrolidinone

Cat. No.: B119332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(-)-4-Hydroxy-2-pyrrolidinone is a chiral lactam that serves as a versatile building block in

the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups

make it a valuable intermediate in the development of novel therapeutics. A thorough

understanding of its spectroscopic and physicochemical properties is paramount for its effective

utilization in research and drug development. This technical guide provides a comprehensive

overview of the key analytical data and experimental protocols for the characterization of (S)-
(-)-4-Hydroxy-2-pyrrolidinone.

Physicochemical Properties
(S)-(-)-4-Hydroxy-2-pyrrolidinone is a white to off-white crystalline powder.

Property Value Reference

Molecular Formula C₄H₇NO₂

Molecular Weight 101.10 g/mol --INVALID-LINK--

Melting Point 156-159 °C
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Spectroscopic Data
A complete spectroscopic analysis is essential for the unambiguous identification and quality

control of (S)-(-)-4-Hydroxy-2-pyrrolidinone. The following sections detail the expected data

from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the

molecule. The spectrum of (S)-(-)-4-Hydroxy-2-pyrrolidinone is typically recorded in a

deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.56 s 1H NH

~5.20 d 1H OH

~4.15 m 1H H-4

~3.25 dd 1H H-5a

~2.95 dd 1H H-5b

~2.40 dd 1H H-3a

~1.95 dd 1H H-3b

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule.
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Chemical Shift (δ) ppm Assignment

~175.0 C-2 (C=O)

~67.0 C-4 (CH-OH)

~55.0 C-5 (CH₂)

~40.0 C-3 (CH₂)

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule based on their

characteristic absorption of infrared radiation. The spectrum of solid (S)-(-)-4-Hydroxy-2-
pyrrolidinone is typically obtained using a KBr pellet.

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3200 Strong, Broad N-H stretch

~2920 Medium C-H stretch

~1680 Strong C=O stretch (amide)

~1420 Medium C-H bend

~1300 Medium C-N stretch

~1080 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For a volatile derivative of (S)-(-)-4-Hydroxy-2-pyrrolidinone, electron

ionization (EI) is a common technique.
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m/z Relative Intensity (%) Possible Fragment

101 Moderate [M]⁺

84 Moderate [M-OH]⁺

73 High [M-CO]⁺

56 High [M-COOH]⁺

44 High [CH₂=C=O]⁺

Specific Rotation
Specific rotation is a key physicochemical property for chiral molecules, indicating the direction

and magnitude of the rotation of plane-polarized light.

Value Conditions

-40° to -46° c=1 in Ethanol at 20°C, 589 nm

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and

reliable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of (S)-(-)-4-Hydroxy-2-pyrrolidinone.

Materials:

(S)-(-)-4-Hydroxy-2-pyrrolidinone sample

DMSO-d₆

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
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Procedure:

Weigh approximately 5-10 mg of the (S)-(-)-4-Hydroxy-2-pyrrolidinone sample directly into

a clean, dry 5 mm NMR tube.

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

Cap the NMR tube and gently vortex or invert the tube until the sample is completely

dissolved.

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A larger number of scans will

be necessary for ¹³C due to its lower natural abundance.

Process the acquired spectra by applying Fourier transformation, phase correction, and

baseline correction.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ

~39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra

to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)
Objective: To obtain the FTIR spectrum of solid (S)-(-)-4-Hydroxy-2-pyrrolidinone.

Materials:

(S)-(-)-4-Hydroxy-2-pyrrolidinone sample

Spectroscopic grade Potassium Bromide (KBr), dried
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Agate mortar and pestle

Pellet press with die

FTIR spectrometer

Procedure:

Place a small amount (1-2 mg) of the (S)-(-)-4-Hydroxy-2-pyrrolidinone sample into a

clean, dry agate mortar.

Add approximately 100-200 mg of dry KBr powder to the mortar.

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder

is obtained.

Transfer a portion of the powder mixture into the die of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Perform a background scan with an empty sample holder or a blank KBr pellet and subtract

it from the sample spectrum.

Identify and label the characteristic absorption bands in the spectrum.

Mass Spectrometry (GC-MS of a Derivatized Sample)
Objective: To determine the mass-to-charge ratio and fragmentation pattern of a volatile

derivative of (S)-(-)-4-Hydroxy-2-pyrrolidinone.

Materials:

(S)-(-)-4-Hydroxy-2-pyrrolidinone sample
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Derivatizing agent (e.g., BSTFA with 1% TMCS)

Anhydrous solvent (e.g., pyridine or acetonitrile)

GC-MS instrument with an electron ionization (EI) source

Procedure:

Accurately weigh a small amount of the (S)-(-)-4-Hydroxy-2-pyrrolidinone sample (e.g., 1

mg) into a vial.

Add a suitable volume of anhydrous solvent (e.g., 100 µL) to dissolve the sample.

Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) to the solution.

Cap the vial tightly and heat at a suitable temperature (e.g., 70°C) for a specified time (e.g.,

30 minutes) to ensure complete derivatization of the hydroxyl and amine groups.

Allow the sample to cool to room temperature.

Inject an appropriate volume of the derivatized sample into the GC-MS system.

Set the GC oven temperature program to achieve good separation of the analyte from any

impurities or byproducts.

Operate the mass spectrometer in EI mode (typically at 70 eV).

Acquire the mass spectrum of the derivatized compound as it elutes from the GC column.

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Polarimetry for Specific Rotation
Objective: To measure the specific rotation of (S)-(-)-4-Hydroxy-2-pyrrolidinone.

Materials:

(S)-(-)-4-Hydroxy-2-pyrrolidinone sample
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High-purity solvent (e.g., Ethanol)

Volumetric flask

Analytical balance

Polarimeter with a sodium lamp (589 nm)

Polarimeter cell (e.g., 1 dm)

Procedure:

Accurately weigh a precise amount of the (S)-(-)-4-Hydroxy-2-pyrrolidinone sample (e.g.,

100 mg).

Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

Dissolve the sample in the chosen solvent (e.g., Ethanol) and dilute to the mark. Ensure the

solution is homogeneous.

Calibrate the polarimeter with the pure solvent (blank).

Rinse the polarimeter cell with the sample solution and then fill it, ensuring there are no air

bubbles.

Place the filled cell in the polarimeter and measure the observed rotation (α).

Record the temperature during the measurement.

Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where: α = observed

rotation in degrees c = concentration in g/mL l = path length of the cell in decimeters (dm)

Workflow and Data Analysis
The comprehensive characterization of (S)-(-)-4-Hydroxy-2-pyrrolidinone involves a

systematic workflow from sample preparation to data interpretation.
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Sample Preparation Data Acquisition Data Analysis & Interpretation

Results
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Caption: Workflow for the spectroscopic and physicochemical characterization.

This comprehensive guide provides the essential spectroscopic data and detailed experimental

protocols necessary for the rigorous characterization of (S)-(-)-4-Hydroxy-2-pyrrolidinone.

Adherence to these methods will ensure the generation of high-quality, reproducible data

critical for its application in research and development.

To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of
(S)-(-)-4-Hydroxy-2-pyrrolidinone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b119332#spectroscopic-data-of-s-4-
hydroxy-2-pyrrolidinone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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